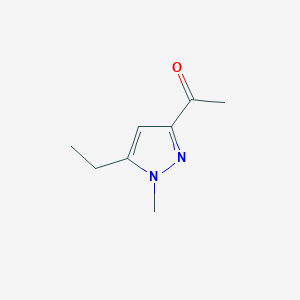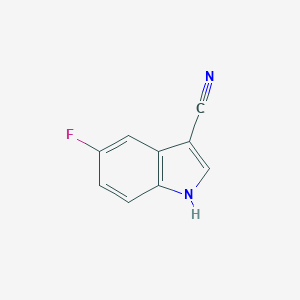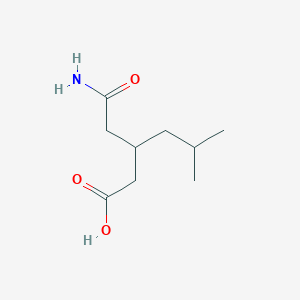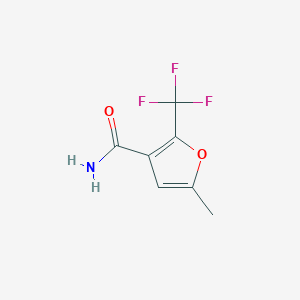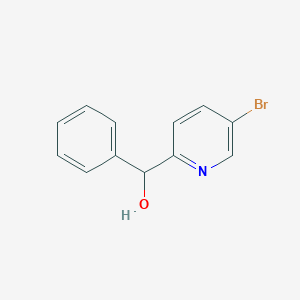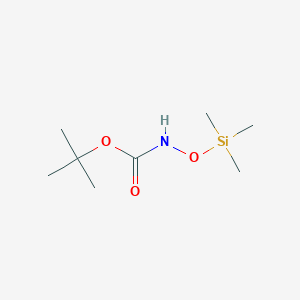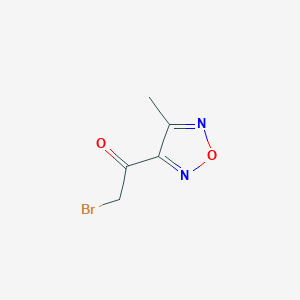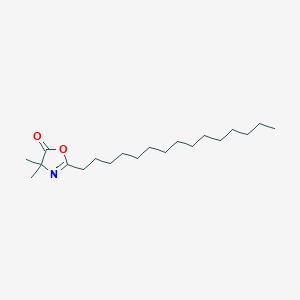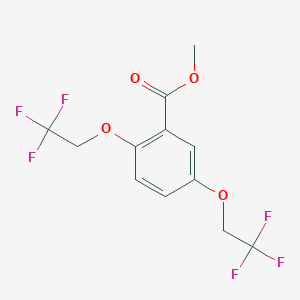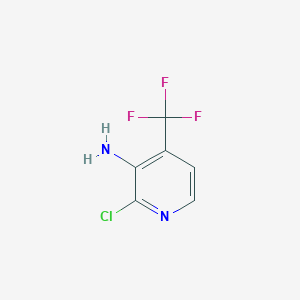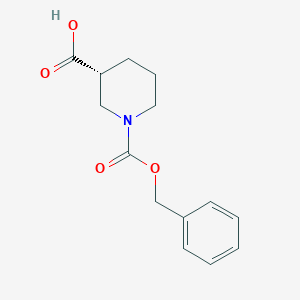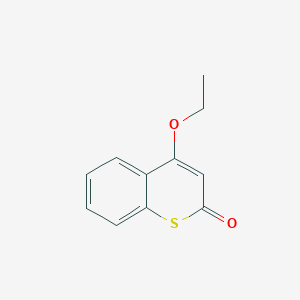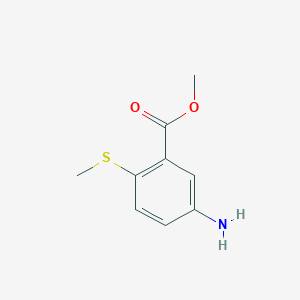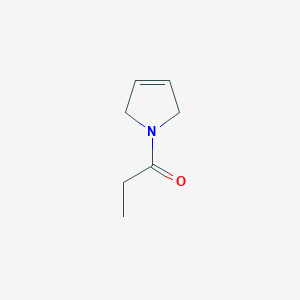
1-(2,5-Dihydropyrrol-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dihydropyrrol-1-yl)propan-1-one, also known as 1,3-DHP, is a synthetic compound that has been widely used in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and has been used in various applications, including neuroscience, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dihydropyrrol-1-yl)propan-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Effets Biochimiques Et Physiologiques
1-(2,5-Dihydropyrrol-1-yl)propan-1-one has been found to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory effects, which can protect against oxidative stress and inflammation. It has also been shown to have neuroprotective effects, which can protect against neurodegenerative diseases. In addition, it has been shown to have anti-cancer effects, which can inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2,5-Dihydropyrrol-1-yl)propan-1-one in lab experiments is its wide range of biological activities, which can be useful for studying various diseases and biological processes. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 1-(2,5-Dihydropyrrol-1-yl)propan-1-one is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(2,5-Dihydropyrrol-1-yl)propan-1-one. One area of research is the development of new synthetic methods for 1-(2,5-Dihydropyrrol-1-yl)propan-1-one, which can improve its efficiency and reduce its toxicity. Another area of research is the investigation of its potential therapeutic effects in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Finally, further studies are needed to fully understand the mechanism of action of 1-(2,5-Dihydropyrrol-1-yl)propan-1-one and its effects on various signaling pathways in the body.
Conclusion
In conclusion, 1-(2,5-Dihydropyrrol-1-yl)propan-1-one is a synthetic compound that has been widely used in scientific research. It has a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. It has also been shown to have potential therapeutic effects in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Although there are limitations to its use in certain experiments, its potential benefits make it a valuable tool for scientific research.
Méthodes De Synthèse
The synthesis of 1-(2,5-Dihydropyrrol-1-yl)propan-1-one involves the condensation of 1,3-diketones with primary amines. The most commonly used method for synthesizing 1-(2,5-Dihydropyrrol-1-yl)propan-1-one is the Hantzsch synthesis, which involves the reaction of ethyl acetoacetate, formaldehyde, and primary amines in the presence of a catalyst. Other methods, such as the Biginelli reaction and the Gewald reaction, have also been used for synthesizing 1-(2,5-Dihydropyrrol-1-yl)propan-1-one.
Applications De Recherche Scientifique
1-(2,5-Dihydropyrrol-1-yl)propan-1-one has been extensively used in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. It has also been shown to have potential therapeutic effects in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
Numéro CAS |
178483-02-8 |
|---|---|
Nom du produit |
1-(2,5-Dihydropyrrol-1-yl)propan-1-one |
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
1-(2,5-dihydropyrrol-1-yl)propan-1-one |
InChI |
InChI=1S/C7H11NO/c1-2-7(9)8-5-3-4-6-8/h3-4H,2,5-6H2,1H3 |
Clé InChI |
ROZBIAVNXJZNHW-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CC=CC1 |
SMILES canonique |
CCC(=O)N1CC=CC1 |
Synonymes |
1H-Pyrrole,2,5-dihydro-1-(1-oxopropyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide](/img/structure/B69436.png)
